molecular formula C21H23N3O5S B2514824 2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 898515-94-1

2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2514824
CAS No.: 898515-94-1
M. Wt: 429.49
InChI Key: KSLXAYZWJDSUEJ-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazole ring, a thiazole ring, and an ethoxyphenyl group.

Preparation Methods

The synthesis of 2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves several steps:

    Acylation of Phenol: Phenol is acylated to produce phenyl isobutyrate.

    Fries Rearrangement: Phenyl isobutyrate undergoes Fries rearrangement to yield 4-hydroxyphenyl-α-methylethyl ketone.

    Ethylation: The ketone is ethylated to form 4-ethoxyphenyl-α-methylethyl ketone.

    Halogenation: The ethylated ketone is halogenated to produce 4-ethoxyphenyl-α-halo-α-methylethyl ketone.

    Conversion to Halo Ketal: The halo ketone is converted to a halo ketal.

    Rearrangement and Hydrolysis: The halo ketal undergoes rearrangement and subsequent hydrolysis to yield 2-(4-ethoxyphenyl)-2-methyl propionic acid.

    Esterification: The acid is esterified to form 2-(4-ethoxyphenyl)-2-methyl propionic acid alkyl ester.

    Final Conversion: The alkyl ester is treated with an alkali metal in the presence of an alcohol to produce 2-(4-ethoxyphenyl)-2-methyl propyl alcohol.

Chemical Reactions Analysis

2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: Hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include halogens, alkali metals, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

2-METHYLPROPYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methylpropyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-5-27-15-8-6-14(7-9-15)17-10-16(24-29-17)19(25)23-21-22-13(4)18(30-21)20(26)28-11-12(2)3/h6-10,12H,5,11H2,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLXAYZWJDSUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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